molecular formula C22H16O6 B2607249 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate CAS No. 896033-78-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate

Cat. No. B2607249
M. Wt: 376.364
InChI Key: CNVYUABUWCRREY-UHFFFAOYSA-N
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Description

The compound “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate” is a chemical compound with potential in scientific research. It is related to the class of compounds known as coumarins, which are oxa-heterocycles consisting of a benzene ring fused with an α-pyrone nucleus .


Synthesis Analysis

The synthesis of related compounds involves reactions such as the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of related compounds shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound . In the crystal, pairs of weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . Another reaction involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds show that they have a density of 1.4±0.1 g/cm3, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . They also have an enthalpy of vaporization of 73.5±3.0 kJ/mol and a flash point of 181.2±18.9 °C .

Scientific Research Applications

Synthesis and Material Science

Research in polymer science has led to the synthesis of polymers functionalized with coumarin derivatives, showcasing unique dielectric properties. Such polymers exhibit variable dielectric constant values influenced by temperature and frequency, indicating potential applications in electronic and photonic devices (Bezgin, Ayaz, & Demirelli, 2015).

Sensor Technology

Coumarin derivatives have been explored for their sensor capabilities, particularly in detecting metal ions like iron(III). These compounds demonstrate high sensitivity and selectivity towards Fe³⁺ ions in solution, making them promising candidates for developing new fluorescence sensors (Joshi et al., 2015).

Molecular Electronics

In the realm of molecular electronics, coumarin-based compounds have been studied for their non-linear optical (NLO) properties. Synthesis of novel coumarin derivatives has led to materials with significant NLO behavior, suggesting potential applications in optical switching and computing (Arif et al., 2022).

Biological and Chemical Sensors

Another application area is the development of biological and chemical sensors, where coumarin-based compounds have been utilized as effective probes. For instance, certain derivatives have shown potential as selective sensors for detecting specific metal ions in aqueous solutions, indicating their utility in environmental monitoring and healthcare diagnostics (Joshi et al., 2016).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing additional functional groups have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Some compounds exhibited promising results, indicating potential therapeutic applications (Kenchappa et al., 2017).

properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVYUABUWCRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl 2-methylpropanoate

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